4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClO3/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRJDKGZXNHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
Molecular Architecture
The target compound features a coumarin core (2H-chromen-2-one) substituted at position 4 with a benzofuran-2-yl group and at position 6 with chlorine. Computational descriptors from PubChem confirm the IUPAC name as 4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one (C₁₈H₁₁ClO₃) with a molecular weight of 316.73 g/mol. The SMILES string (CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3) highlights the fused benzofuran-coumarin system.
Spectral Signatures
1H-NMR and 13C-NMR data from intermediate analogs reveal distinct peaks for the coumarin carbonyl (δ 169.3 ppm), benzofuran protons (δ 7.84–7.05 ppm), and methyl groups (δ 2.15–2.44 ppm). Mass spectrometry (ESI-MS) of related compounds shows [M+H]+ ions at m/z 327.9–329.8, consistent with halogenated derivatives.
Synthetic Methodologies
Halogenation-Coupling-Deprotection Sequence
Step 1: Halogenation of 4-Protected Amino-2-Hydroxybenzoates
A patented route begins with 4-protected amino-2-hydroxybenzoic acid/ester (1) , which undergoes dihalogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile or 1,2-dichloroethane. For example, treatment of methyl 4-acetamido-2-hydroxybenzoate with NCS at 45–50°C yields 4-acetamido-3,5-dichloro-2-hydroxybenzoic acid methyl ester with 72% yield.
Step 2: Palladium-Catalyzed Coupling with Trialkylsilylacetylenes
The halogenated intermediate reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ catalysis. In a representative procedure, 4-amino-3,5-dibromo-2-hydroxybenzoic acid couples with trimethylsilylacetylene in acetonitrile with CuI and N,N-diisopropylethylamine, producing 2-trimethylsilyl-4-amino-5-bromobenzofuran-7-carboxylic acid (72% yield). Key conditions:
- Catalyst : Pd(PPh₃)₂Cl₂ (0.05 mol%)
- Temperature : 45–50°C
- Solvent : Acetonitrile or 1,2-dichloroethane
Step 3: Deprotection and Hydrolysis
Silyl group removal and ester hydrolysis are achieved using KOH in dioxane/water (70–75°C, 8 h), yielding 4-amino-5-chlorobenzofuran-7-carboxylic acid (81% yield).
Coumarin-Benzofuran Rearrangement
Bromination-Induced Ring Transformation
An alternative approach involves brominating 6-methyl-4-morpholinocoumarin (D) with NBS/BPO in CCl₄, forming 3-bromo-6-methyl-4-morpholinocoumarin (E) . Subsequent reaction with piperazine triggers a rearrangement to 5-methyl-3-morpholino-benzofuran-2-yl methanone (A1) .
Mechanistic Insight :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Coupling | Halogenation, Pd-catalyzed coupling | 72–85 | High | Moderate |
| Rearrangement | Bromination, ring opening | 60–80 | Moderate | Low |
| One-Pot Heteroannulation | Cycloaddition | 81 | High | High |
Critical Observations :
Optimization Strategies
Catalyst Screening
Replacing Pd(PPh₃)₂Cl₂ with [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride improved coupling yields from 72% to 85% in dichloroethane.
Solvent Effects
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one with key analogs, emphasizing substituent effects and bioactivity:
Key Observations:
Substituent Effects :
- Benzofuran vs. Thiophene/Phenyl : The benzofuran group (bulkier than phenyl/thiophene) may improve binding to hydrophobic enzyme pockets, as seen in benzofuran-containing pyrimidines with antitumor activity .
- Chlorine vs. Hydroxyl/Methyl : The electron-withdrawing Cl atom at position 6 likely increases stability and membrane permeability compared to hydroxyl or methyl groups, which are more polar .
Biological Activity :
- Coumarins with halogen substituents (e.g., Cl, Br) often exhibit enhanced antimicrobial and antitumor activities due to improved target interaction and resistance to metabolic degradation .
- Benzofuran analogs in pyrimidine systems (e.g., 4b , 4c in ) show high yields (80–86%) and distinct IR/NMR profiles, suggesting synthetic feasibility for the target compound .
Research Findings and Implications
- Synthetic Routes: The target compound can be synthesized via: Benzofuran Formation: Condensation of salicylaldehyde derivatives with chloroacetone, followed by cyclization (as described for 2-acetylbenzofuran in ) . Coumarin Assembly: Pechmann condensation of 4-substituted resorcinol with ethyl acetoacetate, followed by chlorination at position 3.
- Antimicrobial Potential: Fluorinated coumarins (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) inhibit microbial growth at MIC values of 8–32 µg/mL . The chlorine atom in the target compound may further enhance this activity by disrupting bacterial cell membranes.
Biological Activity
4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one, a compound belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzofuran moiety fused with a chromenone, contributing to its diverse biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound, demonstrating its efficacy against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
- Human cervical cancer (HeLa)
- Lung adenocarcinoma (A549)
- Breast cancer (MCF-7)
-
Mechanism of Action :
- In vitro assays indicated that the compound inhibits the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- It demonstrated selective inhibition of PLK1 PBD with an IC50 value of 16.4 μM, indicating significant activity against mitotic processes in cancer cells .
- Cytotoxicity :
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.9 | Inhibition of cell proliferation |
| A549 | 16.4 | Inhibition of PLK1 signaling |
| MCF-7 | 7.9 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications.
Research indicates that this compound may inhibit key inflammatory pathways:
- It has been observed to reduce the production of pro-inflammatory cytokines and inhibit COX enzymes responsible for inflammation .
Case Studies
A notable study involved the administration of this compound in murine models, where it demonstrated significant reductions in tumor growth without adverse effects on body weight or organ health. This suggests a favorable safety profile alongside its therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one?
The synthesis typically involves condensation reactions between substituted benzaldehydes and ketones under basic conditions. For example, a base-catalyzed Claisen-Schmidt condensation (e.g., potassium hydroxide in ethanol) can yield chromenone derivatives. Recrystallization from ethanol or DMF is often used for purification. A reported method for a related compound (2-(4-chlorophenyl)-6-methoxychroman-4-one) involves reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde at 5–10°C for 24 hours, achieving a 75% yield after recrystallization .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection provides unit cell parameters (e.g., space group P21/c, β = 98.156° for a related chromenone ). Software like SHELXL refines the structure, while Mercury visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing patterns . Example crystallographic
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c | 12.494, 7.350, 25.013 Å |
| β | 98.156° |
| V | 2274 ų |
Q. What spectroscopic methods are recommended for characterizing purity and structure?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., chloro, benzofuran).
- IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–H bonds.
- Mass spectrometry : Determines molecular weight (e.g., m/z 294.67 for C₁₇H₁₀ClO₃).
- Melting point : Consistency with literature values (e.g., 378 K for a chlorinated analog ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?
Contradictions may arise from disordered structures, twinning, or refinement errors. Strategies include:
- Cross-validating with SHELXL refinements and PLATON checks for missed symmetry .
- Comparing hydrogen-bonding motifs (e.g., C–H···π interactions in vs. π-stacking in ).
- Reanalyzing raw diffraction data using multiple software (e.g., OLEX2 and SHELXTL ) to confirm unit cell parameters .
Q. What strategies optimize reaction yield and purity during synthesis of halogenated chromenone derivatives?
- Temperature control : Low temperatures (5–10°C) reduce side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity.
- Catalyst optimization : Use of phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
Q. How does the substitution pattern on the benzofuran and chromenone rings influence biological activity?
Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:
- Chloro groups : Enhance lipophilicity and membrane permeability (e.g., 6-chloro derivatives show higher cytotoxicity ).
- Methoxy groups : Increase electron density, potentially improving antioxidant activity.
- Benzofuran substitution : 2-Phenyl vs. 4-chlorophenyl alters π-π stacking in enzyme active sites (see for styrylchromone SAR ).
Methodological Considerations
Q. What computational tools are used to predict the biological activity of this compound?
- Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinases).
- QSAR models : Relate substituent descriptors (Hammett σ, logP) to cytotoxicity .
- DFT calculations (Gaussian) : Predict electronic properties (HOMO/LUMO) relevant to redox activity.
Q. How are hydrogen-bonding interactions analyzed in the crystal lattice?
Mercury CSD calculates interaction distances/angles and generates topology diagrams. For example, C–H···O bonds (2.50–2.80 Å) and N–H···N heterodimers stabilize packing in chromenones .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar analogs?
Discrepancies may stem from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Purity levels : Impurities (e.g., unreacted aldehydes) can skew IC₅₀ values.
- Substituent positioning : Meta vs. para chloro on the benzofuran alters steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
